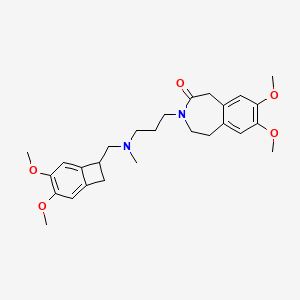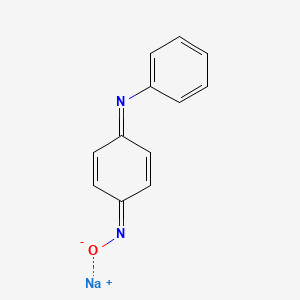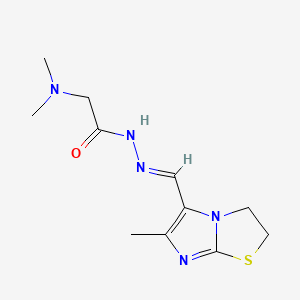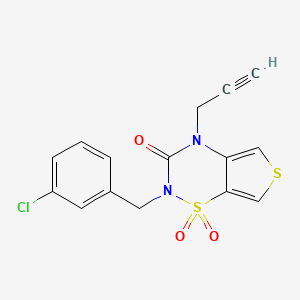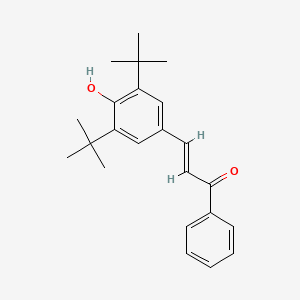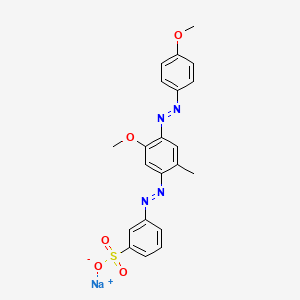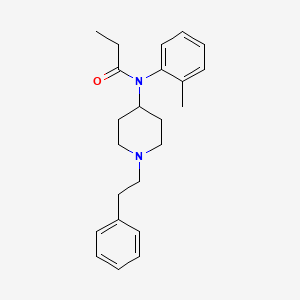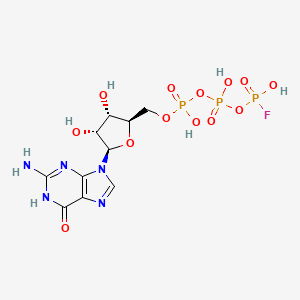
Guanosine 5'-(gamma-fluorotriphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-(gamma-fluorotriphosphate) is a modified nucleotide analog where the gamma phosphate group is substituted with a fluorine atom. This compound is often used in biochemical and molecular biology research due to its ability to act as a non-hydrolyzable analog of guanosine triphosphate (GTP). It is particularly valuable in studies involving GTP-binding proteins and signal transduction pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(gamma-fluorotriphosphate) typically involves the phosphorylation of guanosine derivatives. One common method includes the reaction of guanosine 5’-monophosphate with fluorophosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like pyridine at room temperature. The product is then purified using ion-exchange chromatography .
Industrial Production Methods
Industrial production of Guanosine 5’-(gamma-fluorotriphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale chromatography systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-(gamma-fluorotriphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: Although it is more resistant to hydrolysis compared to GTP, it can still undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a guanosine derivative with an amine group replacing the fluorine atom.
Hydrolysis: The major product is guanosine 5’-diphosphate and inorganic fluoride.
Applications De Recherche Scientifique
Guanosine 5’-(gamma-fluorotriphosphate) has a wide range of applications in scientific research:
Biochemistry: Used as a non-hydrolyzable analog of GTP in studies involving GTP-binding proteins and GTPases.
Molecular Biology: Employed in the study of signal transduction pathways, particularly those involving G-proteins.
Medicine: Investigated for its potential role in modulating cellular processes and as a tool in drug discovery.
Industry: Utilized in the development of biosensors and diagnostic assays
Mécanisme D'action
Guanosine 5’-(gamma-fluorotriphosphate) exerts its effects by mimicking the natural substrate GTP. It binds to GTP-binding proteins and GTPases, inhibiting their activity by preventing hydrolysis. This inhibition allows researchers to study the active state of these proteins and their role in various cellular processes. The molecular targets include G-proteins, which are involved in signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-triphosphate (GTP): The natural substrate for GTP-binding proteins.
Guanosine 5’-(beta,gamma-imido)triphosphate (GMP-PNP): Another non-hydrolyzable analog of GTP.
Guanosine 5’-(gamma-thio)triphosphate (GTP-gamma-S): A sulfur-substituted analog of GTP.
Uniqueness
Guanosine 5’-(gamma-fluorotriphosphate) is unique due to the presence of the fluorine atom, which makes it more resistant to hydrolysis compared to other analogs. This property allows for prolonged studies of GTP-binding proteins in their active state, providing valuable insights into their function and regulation .
Propriétés
Numéro CAS |
57817-57-9 |
|---|---|
Formule moléculaire |
C10H15FN5O13P3 |
Poids moléculaire |
525.17 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H15FN5O13P3/c11-30(20,21)28-32(24,25)29-31(22,23)26-1-3-5(17)6(18)9(27-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H,20,21)(H,22,23)(H,24,25)(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
BBORJPPPVGUNRB-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


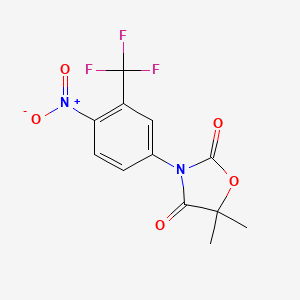
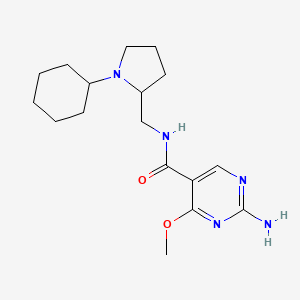
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
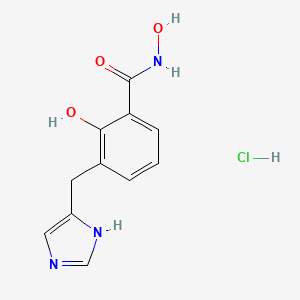
![[3H]methoxy-PEPy](/img/structure/B15191061.png)
